molecular formula C9H15ClN2 B13665965 (5-Isopropylpyridin-2-yl)methanamine hydrochloride

(5-Isopropylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B13665965
M. Wt: 186.68 g/mol
InChI Key: ZLAJFQYDJLRVAX-UHFFFAOYSA-N
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Description

(5-Isopropylpyridin-2-yl)methanamine hydrochloride is a chemical compound with a pyridine ring substituted with an isopropyl group at the 5-position and a methanamine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropylpyridin-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-isopropyl-2-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is converted to the methanamine group through reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(5-Isopropylpyridin-2-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (5-Isopropylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-2-yl)methanamine: Similar structure but with a methyl group instead of an isopropyl group.

    Methenamine: A heterocyclic compound with a different structure but similar amine functionality.

Uniqueness

(5-Isopropylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various research and industrial contexts.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

(5-propan-2-ylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)8-3-4-9(5-10)11-6-8;/h3-4,6-7H,5,10H2,1-2H3;1H

InChI Key

ZLAJFQYDJLRVAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CN.Cl

Origin of Product

United States

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